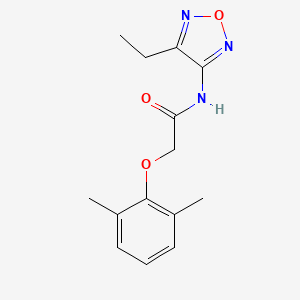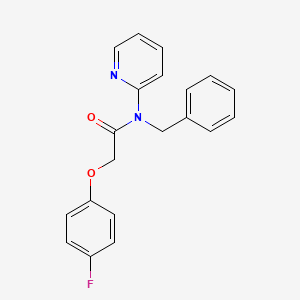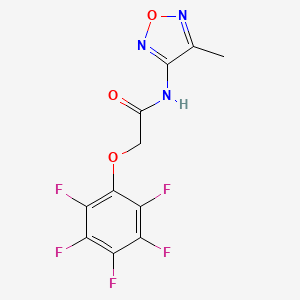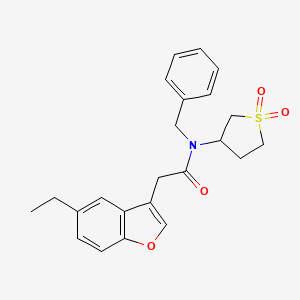![molecular formula C26H22ClNO4 B14992229 6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14992229.png)
6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine
准备方法
The synthesis of 6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromene core: This step involves the cyclization of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.
Introduction of the oxazine ring: This can be achieved through a condensation reaction between the chromene core and an appropriate amine or amide.
Substitution reactions:
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
化学反应分析
6-Chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule, using reagents such as alkyl halides or aryl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-Chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound’s properties make it a candidate for use in organic electronics and photonics, where it can be used to develop new materials with specific electronic or optical properties.
Biological Research: Researchers investigate its effects on cellular processes and its potential as a tool for studying biochemical pathways.
作用机制
The mechanism of action of 6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.
相似化合物的比较
Similar compounds to 6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one include other chromene and oxazine derivatives. These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties. Examples of similar compounds include:
- 6-Chloro-9-[2-(2-methoxyphenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Other chromene derivatives : These compounds have a chromene core but different substituents, affecting their reactivity and applications.
- Other oxazine derivatives : These compounds contain an oxazine ring and vary in their substituents, leading to different chemical and biological activities.
属性
分子式 |
C26H22ClNO4 |
|---|---|
分子量 |
447.9 g/mol |
IUPAC 名称 |
6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C26H22ClNO4/c1-30-23-10-6-5-9-18(23)11-12-28-15-21-25-20(13-22(27)26(21)31-16-28)19(14-24(29)32-25)17-7-3-2-4-8-17/h2-10,13-14H,11-12,15-16H2,1H3 |
InChI 键 |
TUHNLPZBQVSBOH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CCN2CC3=C4C(=CC(=C3OC2)Cl)C(=CC(=O)O4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-tert-butyl-8-hexyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B14992147.png)
![1'-ethyl-2-(3-methoxypropyl)-7-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14992154.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B14992156.png)
![6,8-dimethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B14992158.png)

![4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14992179.png)


![Dimethyl [5-(benzylamino)-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B14992193.png)

![1-(4-fluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B14992197.png)
![6-(4-chlorophenyl)-N-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14992200.png)
![2-(2,4-dichlorophenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14992218.png)
